molecular formula C9H14N2 B3278580 (3-Isopropylphenyl)hydrazine CAS No. 680218-05-7

(3-Isopropylphenyl)hydrazine

Cat. No.: B3278580
CAS No.: 680218-05-7
M. Wt: 150.22 g/mol
InChI Key: HUODPXFNUJUNHR-UHFFFAOYSA-N
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Description

(3-Isopropylphenyl)hydrazine is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, featuring an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Isopropylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-isopropylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azobenzenes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3-Isopropylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Isopropylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (3-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance plays a crucial role.

Properties

IUPAC Name

(3-propan-2-ylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)8-4-3-5-9(6-8)11-10/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUODPXFNUJUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298381
Record name [3-(1-Methylethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680218-05-7
Record name [3-(1-Methylethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680218-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1-Methylethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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